molecular formula C19H22O6 B2683668 ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate CAS No. 859134-07-9

ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate

Cat. No.: B2683668
CAS No.: 859134-07-9
M. Wt: 346.379
InChI Key: TZFRPWIAFCSADL-UHFFFAOYSA-N
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Description

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate is a complex organic compound belonging to the class of pyranochromenes This compound is characterized by its unique structure, which includes a pyrano[2,3-f]chromene core, a methoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The initial step involves the cyclization of appropriate starting materials to form the chromene core. This can be achieved through a Claisen rearrangement or other cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Pyrano Ring: The pyrano ring is formed through intramolecular cyclization, which can be facilitated by heating in solvents like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl acetate moieties, using reagents like sodium methoxide or ethylamine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ethylamine in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways and cellular responses.

    Antioxidant Activity: The methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate can be compared with other pyranochromene derivatives:

    Ethyl (5-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and pharmacokinetics.

    Ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)propanoate:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-5-23-15(20)8-11-9-16(21)24-18-12-6-7-19(2,3)25-13(12)10-14(22-4)17(11)18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFRPWIAFCSADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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